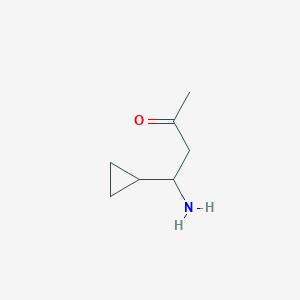

4-Amino-4-cyclopropylbutan-2-one

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

4-amino-4-cyclopropylbutan-2-one |

InChI |

InChI=1S/C7H13NO/c1-5(9)4-7(8)6-2-3-6/h6-7H,2-4,8H2,1H3 |

InChI Key |

WVEPROZWWVDGGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1CC1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Amino-4-cyclopropylbutan-2-one

Reported Synthetic Approaches

Cyclopropanation of Suitable Precursors

One common approach to introduce the cyclopropyl group is through Kulinkovich cyclopropanation of esters or ketoesters, which converts an ester into a cyclopropanol intermediate that can be further modified. For example, ethyl 5-(benzyloxy)pentanoate or 5-bromopentanoate derivatives have been cyclopropanated using titanium-based reagents to yield cyclopropanol intermediates. These intermediates are subsequently protected (e.g., with tert-butyldimethylsilyl groups) and further functionalized to introduce amino groups via alkylation or reductive amination steps.

Reductive Alkylation and Amination

Subsequent steps often involve reductive alkylation of amines with cyclopropyl-containing aldehydes or ketones to install the amino functionality at the desired position. For instance, reductive amination of 4-[1-(tert-butyldimethylsilyloxy)cyclopropyl]butanal with amines under mild conditions yields the amino-ketone structure after deprotection of the silyl group.

Multi-step Synthesis from Chiral Precursors

Some synthetic routes start from chiral amino acids or lactones (e.g., D-serine or D-glucon-δ-lactone) and proceed through about 15 synthetic transformations to arrive at amino-cyclopentene derivatives, which are structurally related to cyclopropylbutanones. These methods often involve protecting group strategies, ring closures, and reductions. However, these are reported to be costly and inefficient for large-scale synthesis.

Comparative Data Table of Preparation Methods

Summary Table of Key Chemical Properties Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-cyclopropylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with 4-Amino-4-cyclopropylbutan-2-one, enabling comparisons of functional groups, substituents, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent |

|---|---|---|---|---|---|

| This compound | Not found | C₇H₁₁NO | 125.17 | Ketone, Amine | Cyclopropyl |

| 2-Amino-4-phenylbutane | 22374-89-6 | C₁₀H₁₅N | 149.23 | Amine | Phenyl |

| 4-(3-Aminopropylamino)-1-butanamine | 124-20-9 | C₇H₁₉N₃ | 145.25 | Diamine | Linear alkyl chains |

Key Observations:

The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may reduce conformational flexibility compared to the phenyl group in 2-Amino-4-phenylbutane .

Substituent Effects: The phenyl group in 2-Amino-4-phenylbutane contributes to π-π stacking interactions in aromatic systems, a feature absent in the cyclopropyl analog . The linear alkyl chains in 4-(3-aminopropylamino)-1-butanamine facilitate hydrogen bonding and solubility in polar solvents, whereas the cyclopropyl group may lower solubility due to hydrophobicity.

Molecular Weight and Applications: The lower molecular weight of this compound (125.17 g/mol) compared to 2-Amino-4-phenylbutane (149.23 g/mol) suggests differences in volatility and diffusion kinetics . 4-(3-Aminopropylamino)-1-butanamine’s diamine structure (145.25 g/mol) is commonly utilized in polymer crosslinking, while the target compound’s ketone-amine system may favor catalytic or medicinal chemistry applications.

Physicochemical and Stability Data

Table 2: Stability and Handling Comparison

- Reactivity: The ketone in this compound may undergo nucleophilic addition reactions, whereas 2-Amino-4-phenylbutane’s primary amine is prone to alkylation or acylation .

Biological Activity

4-Amino-4-cyclopropylbutan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)CC(C1CC1)N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating various biochemical pathways. For instance, it has been shown to influence calcium signaling pathways, which are critical in muscle contraction and neurotransmitter release.

Enzyme Interactions

Research indicates that this compound can interact with several enzymes:

- Calcium-dependent ATPase (SERCA2a) : Studies have demonstrated that derivatives of this compound can enhance SERCA2a activity, which is crucial for cardiac function. For example, one study reported an EC50 value of 383 nM for a related compound in activating SERCA2a in cardiac microsomes .

- Ryanodine Receptor (RyR2) : The compound also shows potential in stabilizing RyR2, preventing calcium leak at micro- and nanomolar concentrations. This dual action makes it a candidate for treating cardiovascular diseases .

Case Studies

- Cardiovascular Disease Models : In preclinical models, compounds similar to this compound were evaluated for their ability to enhance cardiac function by modulating calcium dynamics. These studies highlighted the compound's potential as a therapeutic agent in heart failure .

- Cytotoxicity and Membrane Permeability : The safety profile of cyclopropanol-substituted compounds was assessed using the CytoTox-Glo Cytotoxicity Assay, revealing no significant cell death at concentrations up to 50 μM. Additionally, membrane permeability studies indicated that while some derivatives displayed poor permeability in cell-free models, they were effective in live cellular assays .

Comparisons with Similar Compounds

The unique structure of this compound allows for distinctive interactions compared to similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 4-Amino-4-methylbutan-2-one | Methyl group instead of cyclopropyl | Similar enzyme interactions |

| 4-Amino-4-phenylbutan-2-one | Phenyl group instead of cyclopropyl | Different receptor binding |

The presence of the cyclopropyl group is believed to impart unique steric and electronic properties that enhance its biological activity compared to other analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.